molecular formula C18H13N5 B14323181 2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine CAS No. 111997-51-4

2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B14323181
CAS No.: 111997-51-4
M. Wt: 299.3 g/mol
InChI Key: ZIYUSDLKICLMBK-UHFFFAOYSA-N
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Description

2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring fused with pyridine and phenyl groups, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps. One common method starts with the reaction of isonicotinohydrazide and isothiocyanatobenzene in ethanol under reflux conditions for 5 hours. This reaction yields 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide. The intermediate is then dissolved in a sodium hydroxide solution and refluxed for an additional 4 hours. After cooling, hydrochloric acid is added dropwise to precipitate the product, which is then recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic Acid: Similar structure but with a cyclohexane ring.

    Imidazo[4,5-b]pyridines: Contains an imidazole ring fused with pyridine.

    Phenylpyrazoles: Contains a pyrazole ring fused with a phenyl group.

Uniqueness

2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to its specific arrangement of the triazole, pyridine, and phenyl rings

Properties

CAS No.

111997-51-4

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

2-(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C18H13N5/c1-2-6-15(7-3-1)23-17(14-9-12-19-13-10-14)21-22-18(23)16-8-4-5-11-20-16/h1-13H

InChI Key

ZIYUSDLKICLMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=N3)C4=CC=NC=C4

Origin of Product

United States

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